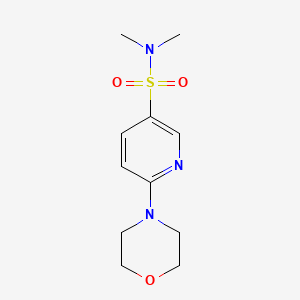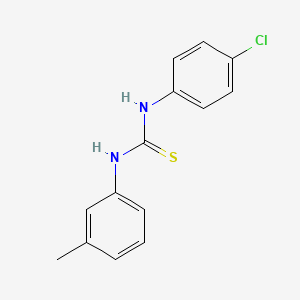![molecular formula C11H12F3NO2 B5823514 N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
N-[2-(trifluoromethoxy)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(trifluoromethoxy)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 251.25 g/mol. In
作用机制
N-[2-(trifluoromethoxy)phenyl]butanamide exerts its pharmacological effects by inhibiting the activity of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the sensation of pain and inflammation, and its inhibition by N-[2-(trifluoromethoxy)phenyl]butanamide leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits TRPV1 by binding to a specific site on the channel, which prevents its activation by stimuli.
Biochemical and Physiological Effects
N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(trifluoromethoxy)phenyl]butanamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammation. In vivo studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide reduces pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. N-[2-(trifluoromethoxy)phenyl]butanamide is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, N-[2-(trifluoromethoxy)phenyl]butanamide has some limitations for use in lab experiments. It has a short half-life in vivo, which limits its use in animal studies. N-[2-(trifluoromethoxy)phenyl]butanamide also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
未来方向
N-[2-(trifluoromethoxy)phenyl]butanamide has several potential future directions for research. One potential direction is the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the use of N-[2-(trifluoromethoxy)phenyl]butanamide in combination with other drugs to enhance its therapeutic effects. N-[2-(trifluoromethoxy)phenyl]butanamide may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Further research is needed to explore these potential applications of N-[2-(trifluoromethoxy)phenyl]butanamide.
Conclusion
In conclusion, N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound that has potential applications in various fields, including the study of pain and inflammation and cancer. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the activity of the TRPV1 ion channel, which leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments, but also has some limitations. Future research directions for N-[2-(trifluoromethoxy)phenyl]butanamide include the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs and the exploration of its potential applications in the treatment of other diseases.
合成方法
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide involves the reaction of 2-(trifluoromethoxy)aniline with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by recrystallization to obtain pure N-[2-(trifluoromethoxy)phenyl]butanamide.
科学研究应用
N-[2-(trifluoromethoxy)phenyl]butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[2-(trifluoromethoxy)phenyl]butanamide is in the study of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVYJQGUSLWBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)
![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)

![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)